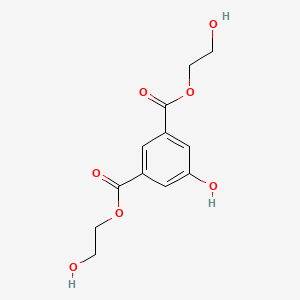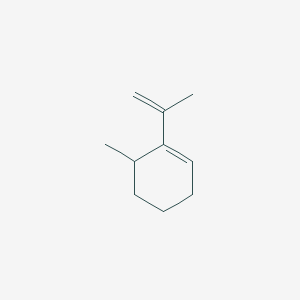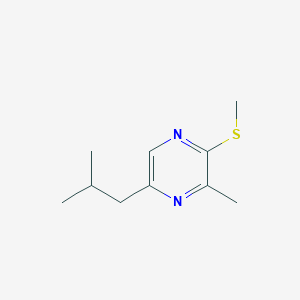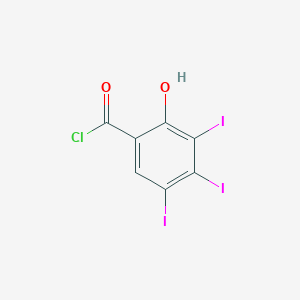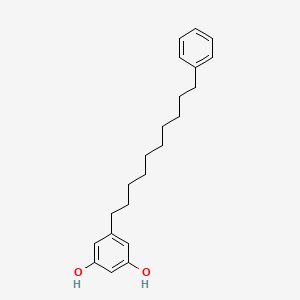
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol is an organic compound characterized by the presence of a dioxooxathiolane ring attached to a diphenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxooxathiolan-3-yl)-diphenylmethanol typically involves the reaction of diphenylmethanol with a suitable oxathiolane precursor. One common method includes the use of 2,2-dioxooxathiolane-3-yl chloride, which reacts with diphenylmethanol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Continuous flow reactors and automated synthesis systems may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxooxathiolane ring to a more reduced form.
Substitution: The hydroxyl group in the diphenylmethanol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced oxathiolane derivatives.
Substitution: Formation of substituted diphenylmethanol derivatives.
Applications De Recherche Scientifique
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dioxooxathiolan-4-yl)-diphenylmethanol
- (2,2-Dioxooxathiolan-5-yl)-diphenylmethanol
- (2,2-Dioxooxathiolan-3-yl)-phenylmethanol
Uniqueness
(2,2-Dioxooxathiolan-3-yl)-diphenylmethanol is unique due to the specific positioning of the dioxooxathiolane ring and the diphenylmethanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
| 76570-08-6 | |
Formule moléculaire |
C16H16O4S |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(2,2-dioxooxathiolan-3-yl)-diphenylmethanol |
InChI |
InChI=1S/C16H16O4S/c17-16(13-7-3-1-4-8-13,14-9-5-2-6-10-14)15-11-12-20-21(15,18)19/h1-10,15,17H,11-12H2 |
Clé InChI |
WYRSNQDDRGJYCX-UHFFFAOYSA-N |
SMILES canonique |
C1COS(=O)(=O)C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


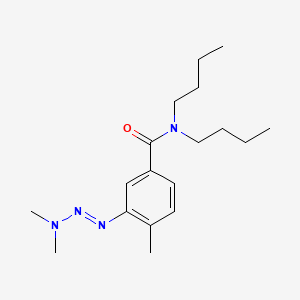
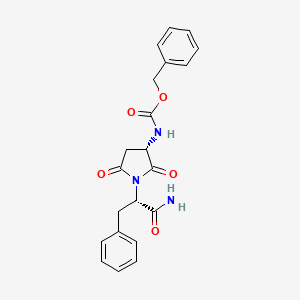
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/no-structure.png)
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
